chemical structure of Benzoyl-Gly-Phe-Arg-OH peptide
chemical structure of Benzoyl-Gly-Phe-Arg-OH peptide
This technical guide provides an in-depth analysis of Benzoyl-Gly-Phe-Arg-OH (also known as Hippuryl-Phe-Arg or Hip-Phe-Arg ), a synthetic tripeptide derivative critical in protease kinetics and inhibitor profiling.
Substrate Specificity, Synthesis, and Enzymatic Profiling
Executive Summary
Benzoyl-Gly-Phe-Arg-OH (CAS: 73167-83-6) is a synthetic peptide substrate primarily utilized to assay the activity of Angiotensin-Converting Enzyme (ACE) and Carboxypeptidase B/N . Its structural design—a hydrophobic N-terminal cap (Benzoyl-Glycine, or Hippuric acid) linked to a dipeptide core (Phe-Arg)—makes it a "dual-susceptibility" probe.
The molecule serves as a pivotal tool in drug development for hypertension and inflammation. By exploiting the differential cleavage patterns of ACE (a peptidyl-dipeptidase) and Carboxypeptidases (exopeptidases), researchers can use this single substrate to dissect complex proteolytic pathways in plasma and tissue homogenates.
Chemical Structure & Physicochemical Profile[1]
The molecule consists of a benzoyl group attached to the N-terminus of a Gly-Phe-Arg tripeptide. The C-terminus is a free carboxylic acid (-OH), distinguishing it from chromogenic amide substrates (e.g., -pNA).
Structural Hierarchy
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Cap (N-term): Benzoyl group (Bz). Provides hydrophobic stacking and blocks aminopeptidase action.
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Linker: Glycine (Gly). Provides rotational flexibility. Note: Bz-Gly is collectively called the "Hippuryl" group.
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S2 Subsite Recognition: Phenylalanine (Phe). Targets the hydrophobic pocket of ACE.
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S1 Subsite Recognition: Arginine (Arg). Provides a positive charge (guanidinium) for ionic interaction with the enzyme's active site carboxylates.
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C-Terminus: Free Acid (-OH).
Physicochemical Properties
| Property | Value | Notes |
| Sequence | Bz-Gly-Phe-Arg-OH | Often abbreviated as Hip-Phe-Arg |
| Molecular Formula | C₂₄H₃₀N₆O₅ | |
| Molecular Weight | ~482.54 g/mol | |
| Solubility | Water, Methanol | Soluble in aqueous buffers > pH 7.0 |
| pKa (Guanidino) | ~12.5 | Arginine side chain remains protonated at physiological pH |
| pKa (C-term) | ~2.2 | Carboxyl group is deprotonated at physiological pH |
| Isoelectric Point | ~11.0 | Net positive charge at pH 7.4 |
Structural Visualization (DOT)
Synthesis Protocol: Fmoc Solid-Phase Peptide Synthesis (SPPS)[2][3][4]
While solution-phase synthesis is possible, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard for high-purity production of this peptide. This protocol ensures the integrity of the Arginine side chain and prevents racemization of Phenylalanine.
Materials & Resin Selection[2]
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Resin: Wang Resin (pre-loaded with Fmoc-Arg(Pbf)-OH) is preferred to generate the C-terminal free acid.
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Protecting Groups:
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Arg: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) to protect the guanidino group.
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N-Terminus: Benzoyl chloride (used in the final capping step).
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Step-by-Step Workflow
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Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 min.
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Deprotection (Fmoc Removal): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF/DCM.
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Coupling 1 (Phe):
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Activate Fmoc-Phe-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq).
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Incubate with resin for 45-60 min.
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QC Check: Kaiser Test (Ninhydrin) should be negative (colorless beads).
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Deprotection: Remove Fmoc group (20% Piperidine).
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Coupling 2 (Gly):
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Final N-Terminal Capping (Benzoylation):
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Remove Fmoc from Glycine.
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React free amine with Benzoyl Chloride (5 eq) and DIPEA (10 eq) in DCM for 1 hour.
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Note: This installs the "Hippuryl" cap.
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Global Cleavage:
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Reagent K Cocktail: TFA (90%) / Thioanisole (5%) / Water (2.5%) / Phenol (2.5%).
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Incubate 2-3 hours to remove Pbf and cleave from resin.
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Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.
Synthesis Workflow Diagram
Application: Differential Enzyme Profiling
The scientific value of Bz-Gly-Phe-Arg-OH lies in its ability to distinguish between Peptidyl-Dipeptidases (ACE) and Carboxypeptidases (CPB/N) .
Mechanism of Action
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ACE (Kininase II): Cleaves the penultimate peptide bond (releasing a dipeptide).[3]
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Reaction: Bz-Gly-Phe-Arg-OH → Bz-Gly-OH (Hippuric Acid) + H-Phe-Arg-OH
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Carboxypeptidase B (CPB): Cleaves the C-terminal basic amino acid.[4][5]
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Reaction: Bz-Gly-Phe-Arg-OH → Bz-Gly-Phe-OH + Arg
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Protocol: The Modified Cushman-Cheung Assay (ACE Specific)
This protocol relies on the differential solubility of the product (Hippuric Acid) versus the substrate.
Reagents:
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Buffer: 100 mM Borate Buffer, pH 8.3, containing 300 mM NaCl.
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Substrate: 5 mM Bz-Gly-Phe-Arg-OH in buffer.
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Stop Solution: 1.0 M HCl.
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Extraction Solvent: Ethyl Acetate.
Procedure:
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Incubation: Mix 50 µL Enzyme source (e.g., lung homogenate) with 200 µL Substrate solution. Incubate at 37°C for 30 mins.
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Termination: Add 250 µL 1.0 M HCl to stop the reaction. Mechanism: Acidification protonates Hippuric acid, making it hydrophobic.
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Extraction: Add 1.5 mL Ethyl Acetate. Vortex vigorously for 15 seconds. Centrifuge to separate phases.
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Self-Validation: The unreacted substrate (Bz-Gly-Phe-Arg) contains a charged Arginine and remains in the aqueous phase. Only the cleaved Hippuric Acid (Bz-Gly) extracts into the organic phase.
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Quantification: Transfer the organic layer (top) to a UV-transparent plate. Evaporate solvent (optional) or measure Absorbance directly at 228 nm .
Protocol: Carboxypeptidase Assay (HPLC Method)
Since the extraction method above is specific to Hippuric acid, CPB activity (which produces Bz-Gly-Phe) requires separation.
Procedure:
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Incubation: Incubate Substrate with Enzyme in 50 mM Tris-HCl, pH 7.5.
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Separation: Inject onto C18 Reverse-Phase HPLC column.
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Gradient: 10% to 60% Acetonitrile in 0.1% TFA.
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Detection: Monitor at 254 nm (Benzoyl absorption).
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Elution Order: Arg (void volume) < Bz-Gly-Phe-Arg (Substrate) < Bz-Gly-Phe (Product).
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Enzymatic Pathway Diagram
References
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Cushman, D. W., & Cheung, H. S. (1971). Spectrophotometric assay and properties of the angiotensin-converting enzyme of rabbit lung. Biochemical Pharmacology.
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Skidgel, R. A., & Erdos, E. G. (1987). The broad substrate specificity of human angiotensin I converting enzyme. Clinical and Experimental Hypertension.
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Rawlings, N. D., & Barrett, A. J. (2004). MEROPS: the peptidase database. Nucleic Acids Research.
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Yang, H. Y., & Neff, N. H. (1972). Distribution and properties of angiotensin converting enzyme of rat brain. Journal of Neurochemistry.
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Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research.
